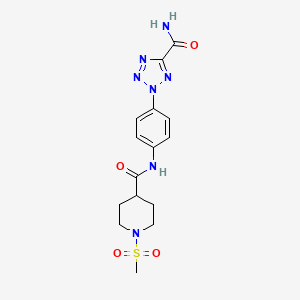
N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N7O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C14H16N6O3S
- Molecular Weight : 368.38 g/mol
The structure features a piperidine ring, which is known for its ability to interact with various biological targets, along with a tetrazole moiety that enhances its pharmacological profile.
Antiviral Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit antiviral properties. For instance, methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate has shown inhibitory effects against Influenza A virus, suggesting that the tetrazole group may play a crucial role in antiviral activity.
NMDA Receptor Modulation
Research into related tetrazole compounds has demonstrated NMDA antagonist activity. Specifically, tetrazole-substituted piperidine derivatives have been shown to selectively inhibit NMDA receptors, which are critical in neuropharmacology. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. The protective effect of certain tetrazole derivatives against nephrotoxicity induced by chemotherapeutic agents like cisplatin has been documented. This suggests that compounds similar to this compound may offer dual benefits by maintaining antitumor efficacy while mitigating side effects .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the piperidine structure often interact with enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The presence of the tetrazole ring enhances binding affinity to NMDA receptors, impacting neurotransmission and neuroprotection.
- Cellular Uptake : The sulfonamide group may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues.
Case Studies and Research Findings
特性
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O4S/c1-27(25,26)21-8-6-10(7-9-21)15(24)17-11-2-4-12(5-3-11)22-19-14(13(16)23)18-20-22/h2-5,10H,6-9H2,1H3,(H2,16,23)(H,17,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPGKBINPPOIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














